molecular formula C11H19N5O B3007813 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one CAS No. 1275457-60-7

2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one

Cat. No.: B3007813
CAS No.: 1275457-60-7
M. Wt: 237.307
InChI Key: DTIFPTRTNSKTIM-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrazole ring and a piperazine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Amination: Introduction of the amino group to the pyrazole ring.

    Formation of the piperazine ring: This can be synthesized from ethylenediamine and an appropriate dihaloalkane.

    Coupling of the pyrazole and piperazine rings: This step involves the formation of the ethanone linkage between the two rings.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone linkage.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazole or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with pyrazole and piperazine rings are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinally, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
  • 2-(3-amino-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-14-5-7-15(8-6-14)11(17)9-16-4-3-10(12)13-16/h3-4H,2,5-9H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIFPTRTNSKTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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